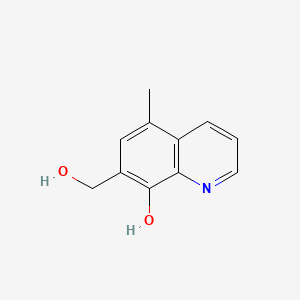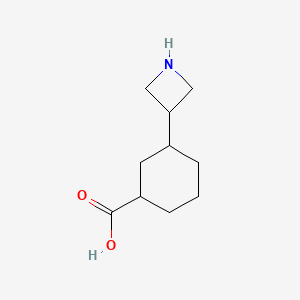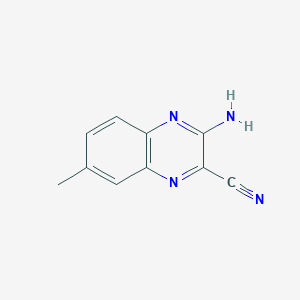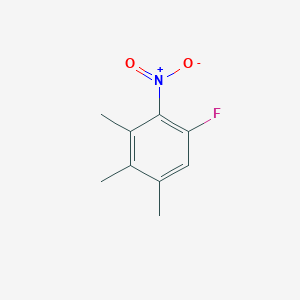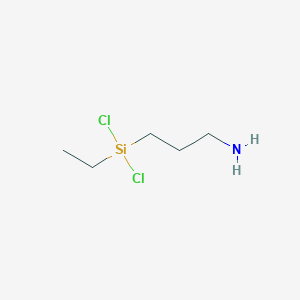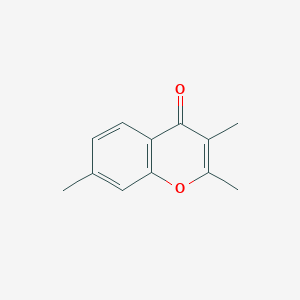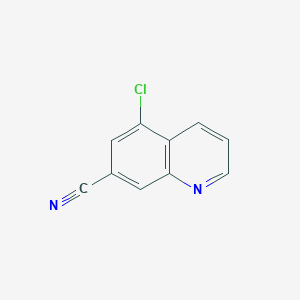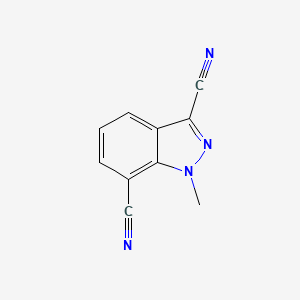
1-Methyl-1H-indazole-3,7-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-indazole-3,7-dicarbonitrile is an organic compound with the molecular formula C10H6N4. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . This compound is characterized by the presence of a methyl group at the 1-position and two cyano groups at the 3 and 7 positions of the indazole ring.
准备方法
The synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile typically involves the cyclization of benzyl-substituted benzylidenehydrazine with hydrazine . The reaction conditions often include the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Methyl-1H-indazole-3,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Methyl-1H-indazole-3,7-dicarbonitrile has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-Methyl-1H-indazole-3,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
1-Methyl-1H-indazole-3,7-dicarbonitrile can be compared with other indazole derivatives, such as:
1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile: This derivative contains a fluorine atom and an ether linkage, which can influence its reactivity and biological activity.
属性
CAS 编号 |
256228-69-0 |
|---|---|
分子式 |
C10H6N4 |
分子量 |
182.18 g/mol |
IUPAC 名称 |
1-methylindazole-3,7-dicarbonitrile |
InChI |
InChI=1S/C10H6N4/c1-14-10-7(5-11)3-2-4-8(10)9(6-12)13-14/h2-4H,1H3 |
InChI 键 |
NPCGIZHLEMNAFE-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC=C2C(=N1)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol](/img/structure/B11907968.png)

